molecular formula C7H17N B2542669 (3,3-Dimethylbutan-2-yl)(methyl)amine CAS No. 84285-38-1; 89979-68-0

(3,3-Dimethylbutan-2-yl)(methyl)amine

Cat. No.: B2542669
CAS No.: 84285-38-1; 89979-68-0
M. Wt: 115.22
InChI Key: WVNLIXPHUXNITQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,3-Dimethylbutan-2-yl)(methyl)amine, also known as N,3,3-trimethyl-2-butanamine, is an organic compound with the molecular formula C7H17N. It is a secondary amine characterized by a branched alkyl group attached to the nitrogen atom. This compound is used in various chemical synthesis processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethylbutan-2-yl)(methyl)amine can be achieved through several methods. One common approach involves the alkylation of 3,3-dimethylbutan-2-amine with methyl iodide under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 3,3-dimethylbutan-2-amine in an appropriate solvent such as tetrahydrofuran (THF).
  • Add a base, such as potassium carbonate, to the solution.
  • Slowly add methyl iodide to the reaction mixture while maintaining a low temperature.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product using standard techniques such as distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethylbutan-2-yl)(methyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms using reagents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and mild acidic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, and basic or acidic conditions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Primary amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

(3,3-Dimethylbutan-2-yl)(methyl)amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound can be used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

    Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.

    Industry: The compound is utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,3-Dimethylbutan-2-yl)(methyl)amine depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, and nucleic acids. The interaction often involves the formation of hydrogen bonds, ionic interactions, and hydrophobic contacts, leading to modulation of the target’s activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-(+)-3,3-Dimethyl-2-butylamine: A stereoisomer with similar chemical properties but different biological activity.

    N-(2,3-dimethylbutan-2-yl)-4-methoxyaniline: A hindered amine used in organic synthesis and medicinal chemistry.

    2-Amino-3,3-dimethylbutane: Another branched amine with distinct reactivity and applications.

Uniqueness

(3,3-Dimethylbutan-2-yl)(methyl)amine is unique due to its specific branched structure, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

N,3,3-trimethylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N/c1-6(8-5)7(2,3)4/h6,8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNLIXPHUXNITQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84285-38-1
Record name (3,3-dimethylbutan-2-yl)(methyl)amine
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